Eucalyptol
Overview
Description
Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and a bicyclic ether. It is a colorless liquid with a fresh camphor-like odor and a spicy, cooling taste. This compound is a major component of eucalyptus oil, making up about 70-90% of the oil. It is insoluble in water but miscible with organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucalyptol can be synthesized through various methods, including the cyclization of citronellal. The reaction typically involves acidic conditions, such as using sulfuric acid, to facilitate the cyclization process. Another method involves the oxidation of p-menthane derivatives.
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from eucalyptus oil. The oil is obtained through steam distillation of the leaves and branch tips of eucalyptus trees. The extracted oil is then subjected to fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Eucalyptol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-hydroxy-1,8-cineole and 3-hydroxy-1,8-cineole.
Reduction: Reduction of this compound can yield p-menthane derivatives.
Substitution: this compound can participate in substitution reactions, such as halogenation, where it reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.
Major Products:
- Oxidation products include 2-hydroxy-1,8-cineole and 3-hydroxy-1,8-cineole.
- Reduction products are p-menthane derivatives.
- Halogenation yields halogenated this compound derivatives .
Scientific Research Applications
Eucalyptol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis, particularly in the synthesis of heterocycles.
Biology: Studied for its insecticidal and insect repellent properties.
Medicine: this compound is used in cough suppressants, mouthwashes, and as an anti-inflammatory agent.
Industry: Utilized in flavorings, fragrances, and cosmetics due to its pleasant aroma and taste. .
Mechanism of Action
Eucalyptol exerts its effects through various mechanisms:
Anti-inflammatory: It inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Antimicrobial: this compound disrupts the cell membrane of bacteria and fungi, leading to cell death.
Analgesic: It reduces pain by modulating the activity of transient receptor potential cation channel subfamily M member 8 (TRPM8).
Antioxidant: this compound scavenges free radicals, reducing oxidative stress
Comparison with Similar Compounds
Eucalyptol is often compared with other monoterpenoids such as:
Limonene: Both have similar uses in flavorings and fragrances, but this compound has a more pronounced camphor-like odor.
Menthol: While both have cooling effects, menthol is more commonly used in topical applications for its stronger cooling sensation.
Citronellal: this compound and citronellal are both components of eucalyptus oil, but citronellal is more commonly used in insect repellents due to its strong lemon-like odor
This compound stands out due to its unique combination of properties, including its pleasant aroma, medicinal benefits, and versatility in various industrial applications.
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Record name | 1,8-CINEOL | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020616 | |
Record name | 1,8-Cineol | |
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Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | CINEOLE | |
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Flash Point |
49 °C (120 °F) - closed cup | |
Record name | CINEOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
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Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
Record name | 1,8-CINEOL | |
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Record name | CINEOLE | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
Record name | Eucalyptol | |
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Record name | CINEOLE | |
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Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS No. |
470-82-6 | |
Record name | 1,8-CINEOL | |
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Record name | 1,8-Cineole | |
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Record name | Eucalyptol | |
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Record name | 1,8-Cineol | |
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Record name | Cineole | |
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Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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